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Compound of Interest

Compound Name: (+-)-Aegeline

Cat. No.: B7765714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the racemic natural product, (+-)-Aegeline. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and drug

development settings. This guide includes tabulated nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual

representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for (+-)-Aegeline,

facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for (+-)-Aegeline
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.65 d 15.55 1H ArH

7.49–7.50 m 2H ArH

7.36–7.37 m 3H ArH

7.32 d 8.39 2H ArH

6.90 d 8.61 2H ArH

6.39 d 15.62 1H ArCH

6.02 br 1H NH

4.87–4.88 m 1H OH

3.83–3.84 m 1H CH of CH₂

3.81 s 3H OCH₃

3.43–3.48 m 1H CH

3.15 d 3.26 1H CH of CH₂

Note: Data obtained in CDCl₃ at 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for (+-)-Aegeline
While a complete, experimentally determined, and published peak list for (+-)-Aegeline is not

readily available in the searched literature, data for structurally similar compounds provides

valuable reference points. For instance, the related compound N-(4-

methoxyphenyl)cinnamamide exhibits characteristic signals for the cinnamoyl and

methoxyphenyl moieties. A comprehensive analysis would involve conducting ¹³C NMR and

DEPT experiments to assign all carbon signals definitively.

Table 3: Infrared (IR) Spectroscopic Data for (+-)-
Aegeline
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Wavenumber (cm⁻¹) Description of Vibration

3375 N-H stretching

3266 O-H stretching (broad)

3092 Aromatic C-H stretching

2935 Aliphatic C-H stretching

1653 C=O stretching (Amide I)

1606 C=C stretching

1566 N-H bending (Amide II)

1514 Aromatic C=C stretching

1244 C-O stretching (aryl ether)

1038 C-O stretching (alcohol)

Note: Data obtained from a KBr disc.[2]

Table 4: Mass Spectrometry (MS) Data for (+-)-Aegeline
m/z Relative Intensity (%) Assignment

298.1438 - [M+H]⁺

297 10 M⁺

279 100 [M-H₂O]⁺

161 100 [C₉H₉O₂]⁺

131 90 [C₉H₇O]⁺

103 50 [C₇H₇O]⁺

77 53 [C₆H₅]⁺

Note: Data from various mass spectrometry experiments, including ESI and EI.[2][3]
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Experimental Protocols
Detailed methodologies are essential for the replication and validation of spectroscopic data.

The following protocols are based on standard practices for the analysis of natural products like

(+-)-Aegeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (+-)-Aegeline in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 10 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with

an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase

and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of (+-)-Aegeline with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent

pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of a pure KBr pellet and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of (+-)-Aegeline (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, coupled with an appropriate ionization source.

Data Acquisition (Electrospray Ionization - ESI):
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Ionization Mode: Positive ion mode is typically used for alkaloids to observe the

protonated molecule [M+H]⁺.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

flow rate of 5-10 µL/min.

Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas

temperature and flow rate to achieve a stable signal.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of a typical spectroscopic analysis for the

characterization of a natural product like (+-)-Aegeline.
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Caption: General workflow for the spectroscopic analysis of (+-)-Aegeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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